Valethamate bromide
Overview
Description
Valethamate bromide is an anticholinergic medication primarily used to manage conditions involving smooth muscle spasms, such as spastic constipation, dysmenorrhea, and gastrointestinal tract cramping . It works by blocking the action of acetylcholine, a neurotransmitter that causes muscle contractions, thereby relaxing the smooth muscles of the cervix and intestine .
Mechanism of Action
Target of Action
Valethamate bromide primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, mediating various physiological functions such as smooth muscle contraction, heart rate, and glandular secretion.
Mode of Action
This compound is an anticholinergic medication . It works by blocking the effect of a chemical messenger, acetylcholine . Acetylcholine is a neurotransmitter that causes muscle constriction. By inhibiting the action of acetylcholine, this compound helps in relaxing the smooth muscles of the cervix and intestine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By acting as an antagonist at the muscarinic acetylcholine receptors, this compound inhibits the action of acetylcholine, leading to the relaxation of smooth muscles. This results in the reduction of spasms in the gastrointestinal and genitourinary tracts .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscles in the cervix and intestine . This leads to a reduction in conditions involving smooth muscle spasms, including spastic constipation, dysmenorrhea, and gastrointestinal tract cramping . It is also used to reduce pain and spasm during labor, menstruation, bladder stones, and kidney stones .
Biochemical Analysis
Biochemical Properties
Valethamate bromide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a muscarinic acetylcholine receptor antagonist, inhibiting the action of acetylcholine . This interaction leads to the relaxation of smooth muscles in the gastrointestinal tract and cervix . The compound’s ability to block acetylcholine receptors is crucial for its therapeutic effects in managing smooth muscle spasms .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the action of acetylcholine on smooth muscle cells, leading to muscle relaxation . This inhibition affects cell signaling pathways, particularly those involving muscarinic acetylcholine receptors, and can alter gene expression and cellular metabolism . The compound’s impact on smooth muscle cells is beneficial in reducing spasms and associated pain .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine . This binding prevents the activation of these receptors, leading to muscle relaxation. Additionally, this compound may influence enzyme activity by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This inhibition prolongs the action of acetylcholine, further contributing to muscle relaxation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained muscle relaxation, although the extent of this effect may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces smooth muscle spasms without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including blurred vision, increased heart rate, and constipation . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its anticholinergic activity . The compound interacts with enzymes such as acetylcholinesterase, influencing the breakdown of acetylcholine . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s therapeutic effects. Additionally, this compound may undergo metabolic transformations in the liver, leading to the formation of active or inactive metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . This interaction affects the compound’s localization and accumulation in specific tissues, influencing its therapeutic efficacy . This compound’s distribution is crucial for its ability to target smooth muscle cells and exert its anticholinergic effects.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall therapeutic effects. Understanding the subcellular distribution of this compound is essential for optimizing its clinical use .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valethamate bromide can be synthesized through a series of chemical reactions involving the esterification of a carboxylic acid with an alcohol, followed by quaternization with a bromide source. The specific synthetic route involves the reaction of N,N-diethyl-N-methyl-2-(3-methyl-2-phenylpentanoyl)oxyethanaminium bromide with appropriate reagents under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The process typically includes steps such as esterification, quaternization, and purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Valethamate bromide undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Hydrolysis: Breaking down the compound into its constituent parts in the presence of water.
Oxidation and Reduction: Though less common, these reactions can alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents such as alkyl halides or nucleophiles under mild to moderate conditions.
Hydrolysis: Often carried out in the presence of acids or bases at elevated temperatures.
Oxidation and Reduction: Utilize oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as its hydrolyzed forms or substituted analogs .
Scientific Research Applications
Valethamate bromide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Drotaverine Hydrochloride: Another antispasmodic agent used to relieve smooth muscle spasms.
Hyoscine Butylbromide: Commonly used to treat abdominal pain and cramps.
Atropine: A well-known anticholinergic agent used in various medical applications.
Uniqueness
Valethamate bromide is unique in its specific action on the smooth muscles of the cervix and intestine, making it particularly effective in managing conditions like dysmenorrhea and gastrointestinal spasms. Its ability to accelerate labor by relaxing the cervical muscles also sets it apart from other antispasmodic agents .
Properties
IUPAC Name |
diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32NO2.BrH/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3;/h9-13,16,18H,6-8,14-15H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGGHKJHDHLAZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049027 | |
Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-22-2 | |
Record name | Valethamate bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valethamate bromide [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethylmethyl(2-3-methyl-2-phenylvaleryloxy)-ethyl)ammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl(methyl)(2-(3-methyl-2-phenylvaleryloxy)ethyl)ammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALETHAMATE BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XFR940M2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Valethamate bromide?
A1: this compound is a parasympatholytic drug, meaning it inhibits the actions of the parasympathetic nervous system. It primarily exerts its effects by blocking the action of acetylcholine at muscarinic receptors. [, , ]
Q2: What are the downstream effects of this compound's action on muscarinic receptors?
A2: By blocking muscarinic receptors, this compound reduces smooth muscle tone and contractions in various organs. This leads to a range of effects, including decreased gastrointestinal motility, reduced bladder spasms, and dilation of the pupils. [, ]
Q3: How does this compound affect labor and delivery?
A3: While its exact mechanism in labor is not fully understood, this compound is proposed to accelerate the first stage of labor by promoting cervical dilation. This effect is likely due to its antispasmodic action on the smooth muscle of the cervix. [, , , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H31BrN2O2, and its molecular weight is 399.37 g/mol. []
Q5: Is there spectroscopic data available for this compound?
A5: Yes, several studies have employed analytical techniques to characterize this compound. High-Performance Thin Layer Chromatography (HPTLC) studies revealed a specific Rf value for this compound, indicating its chromatographic behavior. [] Additionally, UV-Spectrophotometric analysis demonstrated a strong absorption peak at 227 nm, providing a characteristic spectroscopic feature for its identification and quantification. [] These methods are valuable for quality control and assurance during drug development and manufacturing. [, , ]
Q6: Are there alternative drugs to this compound for labor induction?
A7: Yes, other drugs like Dinoprostone and Drotaverine hydrochloride are also used for cervical ripening and labor induction. Comparative studies have shown varying levels of efficacy and safety profiles for these agents. [, , , , ]
Q7: Has this compound been investigated for use in veterinary medicine?
A9: Yes, this compound has been used in veterinary medicine for similar indications as in humans, particularly for its antispasmodic properties in cases like uterine inertia and incomplete cervical dilation in animals like cows and buffaloes. [, , , , , ]
Q8: What are the key areas for future research on this compound?
A10: More robust clinical trials with larger sample sizes and rigorous methodologies are needed to establish the true efficacy and safety profile of this compound in labor induction. Furthermore, exploring its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) in pregnant women, is crucial. [, ]
Q9: Are there any concerns regarding the use of this compound during pregnancy?
A11: While this compound is used to facilitate labor, its safety profile during pregnancy requires further investigation. Assessing potential risks and long-term effects on both mother and fetus is essential. [, ]
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